molecular formula C24H24FNO5S B257838 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No. B257838
M. Wt: 457.5 g/mol
InChI Key: XJWLIFYHHJHTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.

Mechanism of Action

TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell development and function. Upon binding to the B cell receptor (BCR), BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of several signaling pathways that promote B cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to downstream inhibition of these signaling pathways, ultimately leading to apoptosis of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. In addition to its anti-tumor effects, TAK-659 has been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of T cell function. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-659 in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell signaling pathways. In addition, TAK-659 has been shown to have favorable pharmacokinetic properties, which makes it a good candidate for in vivo studies. However, one limitation of using TAK-659 is its potential off-target effects, which could lead to unwanted side effects in vivo.

Future Directions

There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that include TAK-659, as preclinical studies have shown that TAK-659 has synergistic effects when used in combination with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to TAK-659, which could help identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, with the ultimate goal of developing a new treatment option for B cell malignancies.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 5-(4-fluorophenyl)-2-furanmethanol to form the corresponding alcohol, which is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The aldehyde is then reacted with thioacetic acid to form the thioacetal, which is oxidized to the corresponding sulfoxide using hydrogen peroxide. Finally, the sulfoxide is reacted with N-chlorosuccinimide to form TAK-659.

Scientific Research Applications

TAK-659 has been shown to be effective in preclinical studies against various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). TAK-659 inhibits BTK activity, which leads to downstream inhibition of several signaling pathways that are critical for B cell survival and proliferation. In addition, TAK-659 has been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

properties

Molecular Formula

C24H24FNO5S

Molecular Weight

457.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H24FNO5S/c1-17-4-2-3-5-22(17)30-15-24(27)26(20-12-13-32(28,29)16-20)14-21-10-11-23(31-21)18-6-8-19(25)9-7-18/h2-11,20H,12-16H2,1H3

InChI Key

XJWLIFYHHJHTBY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4

Origin of Product

United States

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